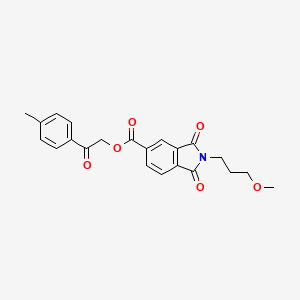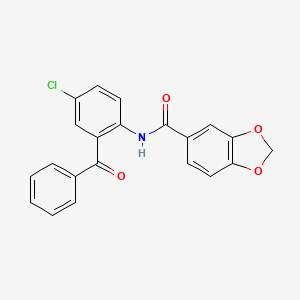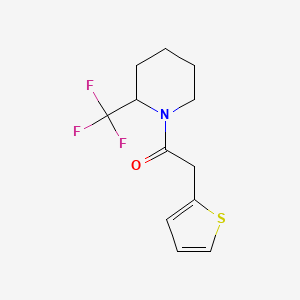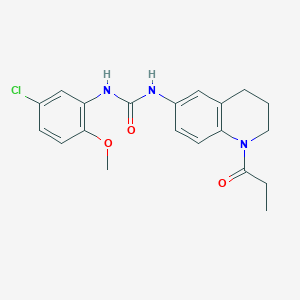
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H14ClFN4O3 and its molecular weight is 448.84. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research on compounds with a similar structure, such as 1,2,4-oxadiazole and quinazoline-2,4(1H,3H)-dione derivatives, has demonstrated notable antitumor activities. For instance, certain 1,2,4-oxadiazole natural product analogs have been synthesized and tested for their antitumor potency. One of the compounds exhibited a mean IC50 value of approximately 9.4 µM, indicating significant potential in cancer treatment (Maftei et al., 2013). Additionally, quinazoline-2,4(1H,3H)-diones have been shown to significantly inhibit the in vitro growth of human tumor cell lines, with certain derivatives demonstrating exceptional potency (Zhou et al., 2013).
Synthesis and Structural Studies
The synthesis and structural analysis of compounds similar to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione have been a significant area of research. For example, a new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, has been described, showcasing the versatility and potential modifications of the quinazoline scaffold (Tran et al., 2005).
Chemical Fixation of Carbon Dioxide
Studies have also explored the use of quinazoline-2,4(1H,3H)-diones in the chemical fixation of carbon dioxide. For example, a study demonstrated the catalytic efficiency of a tungstate catalyst in converting 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2, highlighting the compound's potential in CO2 utilization and environmental applications (Kimura et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring and the final coupling of the two rings.", "Starting Materials": [ "4-chlorobenzohydrazide", "4-fluorobenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "potassium carbonate", "2-amino-4-(4-fluorobenzyl)quinazoline-3,5-dione" ], "Reaction": [ "Synthesis of 4-chlorophenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride.", "Reduction of the nitro group in 4-fluorobenzaldehyde to form 4-fluorobenzylamine using sodium hydride and hydrazine hydrate.", "Synthesis of 4-fluorobenzyl-2-nitrobenzoate by reacting 4-fluorobenzylamine with 2-nitrobenzoyl chloride in the presence of sodium bicarbonate.", "Reduction of the nitro group in 4-fluorobenzyl-2-nitrobenzoate to form 4-fluorobenzylbenzoate using sodium dithionite.", "Synthesis of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-fluorobenzylbenzoate with 4-chlorophenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium ethoxide and potassium carbonate." ] } | |
Número CAS |
1207059-12-8 |
Nombre del producto |
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C23H14ClFN4O3 |
Peso molecular |
448.84 |
Nombre IUPAC |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-6-3-14(4-7-16)20-27-21(32-28-20)15-5-10-18-19(11-15)26-23(31)29(22(18)30)12-13-1-8-17(25)9-2-13/h1-11H,12H2,(H,26,31) |
Clave InChI |
PCCNBDUYOLKFPM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)

![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)




![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)



![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)

![2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one](/img/structure/B2464226.png)